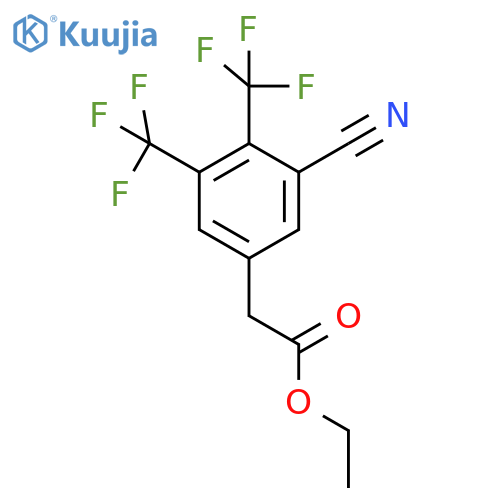

Cas no 1805562-27-9 (Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate)

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate

-

- インチ: 1S/C13H9F6NO2/c1-2-22-10(21)5-7-3-8(6-20)11(13(17,18)19)9(4-7)12(14,15)16/h3-4H,2,5H2,1H3

- InChIKey: IHQBSYNRAFIYTJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=C(C#N)C=1C(F)(F)F)CC(=O)OCC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 450

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3.6

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020005-1g |

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate |

1805562-27-9 | 97% | 1g |

1,519.80 USD | 2021-06-18 |

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetateに関する追加情報

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate: A Comprehensive Overview

Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate, also known by its CAS No. 1805562-27-9, is a highly specialized organic compound with significant applications in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups at positions 3 and 4, a cyano group at position 5, and an ethyl ester group attached to the acetate moiety. The combination of these functional groups makes it a versatile building block in organic synthesis.

The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the reactivity of the molecule. This feature is particularly valuable in reactions requiring stabilization of intermediates or control over reaction pathways. The cyano group, on the other hand, introduces additional electron-withdrawing effects and can serve as a precursor to various functional groups through cyanation reactions. The ethyl ester group provides solubility and ease of handling, making it suitable for a wide range of synthetic transformations.

Recent studies have highlighted the role of Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate in the development of advanced materials and pharmaceuticals. For instance, researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules with potential applications in cancer therapy. Its ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has further expanded its utility in constructing complex molecular architectures.

In addition to its role in drug discovery, this compound has also found applications in the field of polymer science. The presence of electron-withdrawing groups allows for the creation of polymers with enhanced thermal stability and mechanical properties. Recent advancements in polymerization techniques have enabled the incorporation of Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate into high-performance materials used in aerospace and electronics industries.

The synthesis of Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate involves a multi-step process that requires precise control over reaction conditions. Key steps include the Friedel-Crafts acylation to introduce the acetate group onto the aromatic ring and subsequent substitutions to install the trifluoromethyl and cyano functionalities. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions.

From an environmental standpoint, this compound demonstrates low toxicity and minimal bioaccumulation potential due to its stable structure. However, proper handling and disposal procedures are recommended to ensure compliance with safety standards. Its compatibility with various solvents and reagents further enhances its appeal for large-scale production processes.

In conclusion, Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate stands out as a critical component in modern organic synthesis. Its unique combination of functional groups enables it to serve as a versatile building block across diverse fields such as pharmaceuticals, materials science, and polymer chemistry. As research continues to uncover new applications for this compound, its significance in advancing scientific innovation is expected to grow further.

1805562-27-9 (Ethyl 3,4-bis(trifluoromethyl)-5-cyanophenylacetate) 関連製品

- 1592832-64-8(1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)

- 1806342-85-7(1-(5-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one)

- 1433990-11-4(Ethyl 6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate)

- 1805057-19-5(4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1628927-31-0(4,4-bis(ethoxymethyl)cyclohexanone)

- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)

- 2137763-23-4(Piperidine, 1-[[4-(2-propen-1-yl)phenyl]methyl]-)

- 22816-01-9(5-phenyl-1,3,4-oxadiazole-2-carbaldehyde)

- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)